N-[(furan-2-yl)methyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its unique chemical structure and potential applications in various scientific fields. This compound integrates a furan ring, a pyrimidine moiety, and a sulfanyl group, which contribute to its diverse biological activities and chemical properties. The compound's molecular formula is with a molecular weight of approximately .
N-[(furan-2-yl)methyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can be classified as an organic compound with functionalities typical of heterocycles, specifically containing furan, pyrimidine, and sulfanyl groups. These features suggest its relevance in pharmaceutical applications, particularly as a potential drug candidate.
The synthesis of N-[(furan-2-yl)methyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves several key steps:
The synthetic routes may vary depending on the availability of starting materials and desired purity levels. Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity.
The molecular structure of N-[(furan-2-yl)methyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can be depicted using various structural representations:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[4-(phenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
| InChI | InChI=1S/C16H21N5O2S/c1... |
| InChI Key | YKVIERMHIBQXSL-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=CO3 |
These structural details indicate the specific arrangement of atoms within the molecule, which is critical for understanding its reactivity and biological interactions .
N-[(furan-2-yl)methyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can participate in various chemical reactions due to its functional groups:
Understanding these reactions involves studying reaction mechanisms and kinetics to predict behavior under different conditions, which is crucial for applications in drug design and synthesis.
The mechanism of action for N-[(furan-2-yl)methyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activity, including anticancer properties, due to their ability to interfere with cellular signaling pathways.
The physical properties of N-[(furan-2-yl)methyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide include:
Key chemical properties include:
N-[(furan-2-yl)methyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several potential applications in scientific research:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: